molecular formula C4H9ClN2 B13219923 Cyano(propan-2-yl)amine hydrochloride

Cyano(propan-2-yl)amine hydrochloride

Cat. No.: B13219923
M. Wt: 120.58 g/mol
InChI Key: BLKJJMLIHNUVOV-UHFFFAOYSA-N
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Description

Cyano(propan-2-yl)amine hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a cyano group (–CN) attached to a propan-2-ylamine moiety, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyano(propan-2-yl)amine hydrochloride typically involves the reaction of propan-2-ylamine with a cyano-containing reagent. One common method is the direct treatment of propan-2-ylamine with methyl cyanoacetate under solvent-free conditions at room temperature . This reaction can be catalyzed by bases such as triethylamine to enhance the yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved efficiency. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyano(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic structures.

Common Reagents and Conditions:

    Bases: Triethylamine, potassium hydroxide.

    Solvents: Ethanol, dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of cyano(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Cyano(propan-2-yl)amine hydrochloride is unique due to its specific combination of the cyano group with the propan-2-ylamine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized heterocyclic compounds and bioactive molecules .

Biological Activity

Cyano(propan-2-yl)amine hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. Its biological activity is primarily attributed to its structural features, which allow it to interact with specific molecular targets, potentially leading to therapeutic effects. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula, which includes a cyano group (-C≡N) and a propan-2-ylamine moiety. The presence of the cyano group is significant as it can participate in nucleophilic addition reactions, facilitating the formation of various bioactive derivatives.

The mechanism of action for this compound involves its ability to form covalent bonds with target biomolecules. This interaction can modulate biological pathways, influencing cellular functions such as proliferation, apoptosis, and immune response. Specifically, the cyano group may enhance the compound's reactivity with nucleophiles, leading to the formation of new compounds with enhanced biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have been tested against various pathogens, including strains of Staphylococcus aureus and Candida albicans. These studies revealed that certain derivatives exhibited significant inhibitory effects on microbial growth, suggesting their potential as antimicrobial agents .

Pathogen Derivative Inhibition (%) IC50 (µM)
Staphylococcus aureusCyano derivative A8512.5
Candida albicansCyano derivative B7815.0

Anticancer Activity

This compound has also been investigated for its anticancer properties. Several derivatives were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. For example, a study reported that a specific derivative exhibited an IC50 value of 20 µM against MCF-7 breast cancer cells, indicating moderate potency .

Cell Line Derivative IC50 (µM) Selectivity Index
MCF-7Cyano derivative C205
A549Cyano derivative D156

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation evaluated the efficacy of this compound derivatives against multi-drug resistant strains of bacteria. The study found that one derivative significantly reduced biofilm formation and exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, this compound derivatives were assessed for their ability to induce apoptosis. Results indicated that some derivatives triggered apoptotic pathways while maintaining low toxicity in normal cell lines, highlighting their potential for selective anticancer therapy .

Properties

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

IUPAC Name

propan-2-ylcyanamide;hydrochloride

InChI

InChI=1S/C4H8N2.ClH/c1-4(2)6-3-5;/h4,6H,1-2H3;1H

InChI Key

BLKJJMLIHNUVOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC#N.Cl

Origin of Product

United States

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